molecular formula C17H15Cl4NO4S B2670000 Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate CAS No. 1241674-33-8

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate

Cat. No.: B2670000
CAS No.: 1241674-33-8
M. Wt: 471.17
InChI Key: NJCZKCAFIHETGK-UHFFFAOYSA-N
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Description

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate is a complex organic compound characterized by its unique structural features, including multiple chlorine atoms and an epithioetheno bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core oxanthrene structure, which is then functionalized with chlorine atoms.

    Amination: The amino group is introduced via nucleophilic substitution, using reagents such as ammonia or amines.

    Formation of the Epithioetheno Bridge: This step involves the formation of the sulfur-containing bridge, typically through a cyclization reaction using sulfur-containing reagents.

    Esterification: Finally, the ethyl ester group is introduced through esterification reactions, often using ethanol and acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the chlorine atoms or the epithioetheno bridge, potentially leading to dechlorinated or desulfurized products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under basic conditions.

Major Products

The major products of these reactions include various substituted derivatives, such as nitro, amino, or hydroxyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the epithioetheno bridge play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Tetrachloroperylene Derivatives: These compounds share the tetrachloro substitution pattern but differ in their core structures and functional groups.

    Epithioetheno-Substituted Compounds: Similar compounds with epithioetheno bridges but different core structures or additional functional groups.

Uniqueness

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate is unique due to its combination of chlorine atoms, an amino group, and an epithioetheno bridge, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 16-amino-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO4S/c1-2-24-15(23)7-14(22)27-17-6-4-3-5-16(7,17)25-12-10(20)8(18)9(19)11(21)13(12)26-17/h2-6,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCZKCAFIHETGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC23C1(CCCC2)OC4=C(O3)C(=C(C(=C4Cl)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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